molecular formula C23H31N3O4S B2432895 2-(4-isopropylphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897621-59-9

2-(4-isopropylphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2432895
CAS No.: 897621-59-9
M. Wt: 445.58
InChI Key: NWTHLEFSQOZPHM-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a potent and selective cell-permeable inhibitor of glycogen synthase kinase-3β (GSK-3β). This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell division, and apoptosis. Its most prominent research applications are in the field of neuroscience, where GSK-3β is a key regulator of neuronal survival and a central player in the pathogenesis of neurodegenerative diseases. Research indicates that this compound demonstrates neuroprotective effects in cellular models , making it a valuable pharmacological tool for investigating pathways involved in conditions such as Alzheimer's disease. By specifically inhibiting GSK-3β, this compound helps researchers elucidate the kinase's function in tau hyperphosphorylation and the formation of neurofibrillary tangles, which are hallmarks of several tauopathies. Its application extends to the study of Wnt/β-catenin signaling and insulin signaling pathways, where GSK-3β acts as a negative regulator. This inhibitor is therefore essential for fundamental research aimed at understanding cellular signaling dynamics and for the preclinical validation of novel therapeutic targets.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-19(2)20-8-10-22(11-9-20)30-18-23(27)24-12-17-31(28,29)26-15-13-25(14-16-26)21-6-4-3-5-7-21/h3-11,19H,12-18H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTHLEFSQOZPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Isopropylphenoxy Intermediate: This step involves the reaction of isopropylphenol with an appropriate halogenating agent to form the isopropylphenoxy intermediate.

    Introduction of the Piperazine Ring: The phenylpiperazine moiety is introduced through a nucleophilic substitution reaction, where the phenylpiperazine reacts with the isopropylphenoxy intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride under basic conditions.

    Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of compounds similar to 2-(4-isopropylphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide have been evaluated for their anticonvulsant effects. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown promising results in animal models of epilepsy, suggesting potential applications in treating seizure disorders .

Neuropharmacology

The compound's piperazine structure allows it to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its mechanism of action may involve modulation of these pathways, which can be beneficial in treating psychiatric disorders such as anxiety and depression. The modulation of neurotransmitter levels can enhance synaptic transmission, leading to improved mood and cognitive function.

Study on Anticonvulsant Properties

A significant study evaluated the anticonvulsant activity of various derivatives similar to this compound. Results indicated that certain derivatives exhibited significant protective effects against seizures in animal models, demonstrating the potential of these compounds as therapeutic agents for epilepsy .

Neuropharmacological Effects

In another investigation, researchers explored the neuropharmacological effects of compounds containing the piperazine moiety. These studies revealed that such compounds could effectively modulate serotonin receptors, indicating their potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isopropylphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one
  • 2-(4-Isopropylphenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-isopropylphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

2-(4-isopropylphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a compound of interest due to its potential pharmacological applications, particularly in the areas of anti-inflammatory and neuropharmacological effects. This article discusses the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H26N2O3S\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}_{3}\text{S}

It features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in developing drugs targeting various receptors.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Anti-inflammatory Activity : The compound has been shown to inhibit chemokines such as MIP-1α and RANTES, which play crucial roles in inflammatory responses. This inhibition suggests its potential use in treating inflammatory disorders .
  • Neuropharmacological Effects : The piperazine moiety contributes to the compound's ability to interact with serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and anxiety disorders. This interaction may provide insights into its antidepressant properties .

Biological Activity Data

The following table summarizes key findings on the biological activity of the compound:

Activity IC50 Value Reference
Inhibition of MIP-1αNot specified
Inhibition of RANTESNot specified
5-HT7 Receptor AntagonismPotent

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of piperazine derivatives, compounds similar to this compound were evaluated for their ability to reduce cytokine levels in vitro. The results indicated a significant reduction in pro-inflammatory cytokines, supporting the hypothesis that this compound could be beneficial in treating chronic inflammatory conditions .

Case Study 2: Neuropharmacological Evaluation

A behavioral study involving rodent models demonstrated that administration of compounds with similar structural features led to significant improvements in depressive-like symptoms. These findings were attributed to the blockade of the 5-HT7 receptor, suggesting that this compound may exhibit similar effects .

Q & A

Basic: What are the recommended methods for synthesizing 2-(4-isopropylphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Intermediate Preparation : React 4-isopropylphenol with chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetyl chloride.

Sulfonylation : Treat 4-phenylpiperazine with chlorosulfonic acid to generate the sulfonyl chloride intermediate.

Coupling : Combine the sulfonylated piperazine derivative with ethylenediamine to form the sulfonylethylamine intermediate.

Final Amidation : React 2-(4-isopropylphenoxy)acetyl chloride with the sulfonylethylamine under Schotten-Baumann conditions (using a base like NaOH in a biphasic solvent system).
Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity (>95%) by NMR and LC-MS .

Basic: How is this compound characterized analytically?

Methodological Answer:
Standard characterization includes:

  • Spectroscopy :
    • ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and purity.
    • LC-MS (ESI+) for molecular ion verification (e.g., [M+H]⁺).
  • Elemental Analysis : Validate C, H, N, S percentages (±0.3% deviation).
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles and confirm stereochemistry.
    Critical Note : Compare spectral data with structurally analogous compounds (e.g., N-(2-chloro-4-piperidin-1-ylsulfonylphenyl)acetamide) to validate assignments .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., isopropyl → tert-butyl on the phenoxy group; phenyl → pyridyl on piperazine) to assess steric/electronic effects.

In Silico Studies : Perform molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., serotonin or dopamine receptors due to piperazine moiety).

Functional Assays : Use calcium flux or cAMP accumulation assays in transfected HEK293 cells to quantify receptor modulation.
Data Interpretation : Correlate IC₅₀ values with substituent hydrophobicity (logP) and electronic parameters (Hammett σ) .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum-free conditions).
  • Compound Stability : Test for degradation in DMSO stocks via LC-MS over 72 hours.
  • Off-Target Effects : Use CRISPR-knockout models to confirm target specificity.
    Case Example : If antiproliferative activity conflicts, re-test under uniform hypoxia conditions (5% O₂) to control for microenvironmental variability .

Advanced: What methodologies are used to study its pharmacokinetics (PK) in preclinical models?

Methodological Answer:

  • ADME Profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
    • Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis.
  • In Vivo PK : Administer IV/PO doses to Sprague-Dawley rats; collect plasma at 0–24h. Fit data to a two-compartment model (WinNonlin).
    Key Metric : Oral bioavailability >30% suggests suitability for further development .

Advanced: How is toxicity evaluated in early-stage research?

Methodological Answer:

  • In Vitro :
    • hERG Inhibition : Patch-clamp assay (IC₅₀ <10 µM flags cardiotoxicity risk).
    • Cytotoxicity : MTT assay in HepG2 cells (CC₅₀ vs. IC₅₀ ratio >10 indicates selectivity).
  • In Vivo : Acute toxicity in mice (OECD 423); monitor ALT/AST levels post-dose.
    Mitigation : If hepatotoxic, introduce electron-withdrawing groups to reduce reactive metabolite formation .

Advanced: What strategies resolve crystallinity or polymorphism issues?

Methodological Answer:

Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile).

Thermal Analysis : DSC/TGA to identify metastable forms.

Stability : Store lead polymorphs at 40°C/75% RH for 4 weeks; monitor by PXRD.
Example : If amorphous content >5%, employ spray drying with PVP to stabilize .

Advanced: How can synergistic effects with other therapeutics be quantified?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method in cell-based assays (e.g., cisplatin synergy in cancer models).
  • Isobologram Analysis : Plot dose-response curves for individual agents vs. combinations.
  • Mechanistic Studies : RNA-seq to identify pathway crosstalk (e.g., PI3K inhibition enhancing apoptosis).
    Threshold : CI <0.9 indicates synergy .

Advanced: What environmental impact assessments are relevant for this compound?

Methodological Answer:

  • Degradation Studies : Expose to UV light (254 nm) in aqueous buffer; track by LC-MS to identify photoproducts.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and algae (Pseudokirchneriella subcapitata, 72h EC₅₀).
  • QSAR Modeling : Predict bioaccumulation potential using EPI Suite.
    Regulatory Thresholds : EC₅₀ <1 mg/L triggers OECD 301 biodegradation testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.